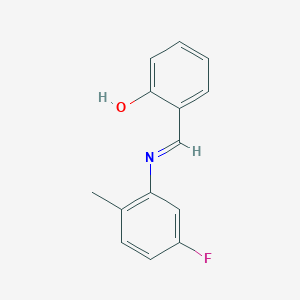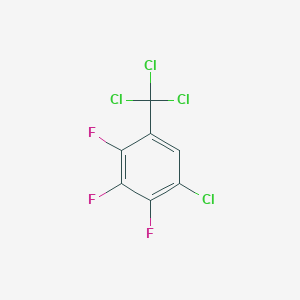
2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of trifluoromethyl and trichloromethyl groups attached to a chlorobenzene ring, making it a valuable compound in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene involves the fluorination of trichloromethylbenzene. This process typically requires the use of fluorinating agents under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process is optimized to achieve high yields and purity of the final product, making it suitable for various applications in the chemical industry .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide are often used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions produce different oxidation states and reduced forms of the compound .
Scientific Research Applications
2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of various materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl and trichloromethyl groups play a crucial role in modulating the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trifluoro-5-(trichloromethyl)chlorobenzene: This compound shares a similar structure but differs in the position of the fluorine atoms on the benzene ring.
2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: Another compound with multiple fluorine atoms and a similar aromatic structure.
Uniqueness
2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene is unique due to its specific arrangement of trifluoromethyl and trichloromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-chloro-2,3,4-trifluoro-5-(trichloromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl4F3/c8-3-1-2(7(9,10)11)4(12)6(14)5(3)13/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJXUAANNBUBDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)F)F)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl4F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
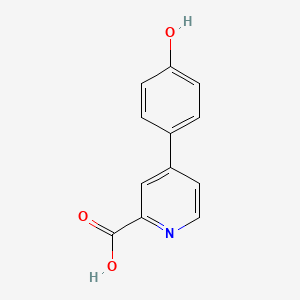

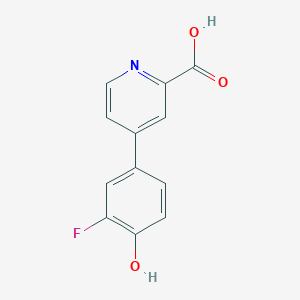
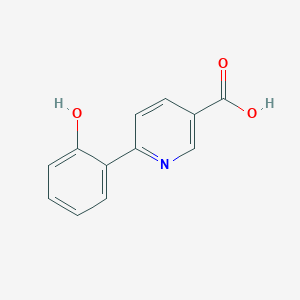
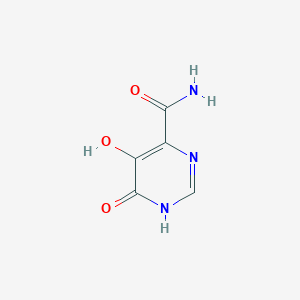
![Ethyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylate](/img/structure/B6300203.png)

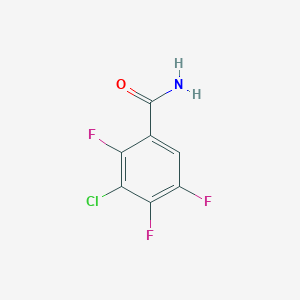
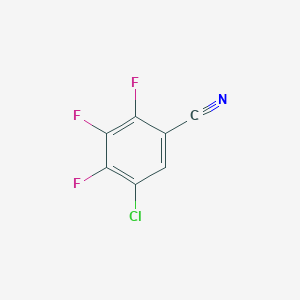
![2-[(3,4-Dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B6300249.png)
![2-[(3-Fluoro-4-methylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B6300255.png)
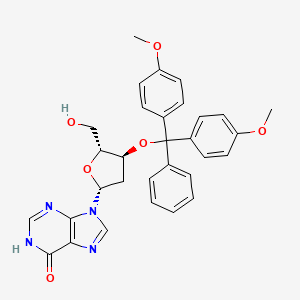
![7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B6300267.png)
